molecular formula C20H21N3O2 B2930822 (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone CAS No. 546073-40-9

(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone

Cat. No. B2930822
CAS RN: 546073-40-9
M. Wt: 335.407
InChI Key: ITJGSTXVELSGKS-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied in various research studies. It has been found that this compound exhibits its biological activity by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. For example, it has been shown to have antioxidant activity, which can protect the body against oxidative stress and damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body and improve overall health.

Advantages and Limitations for Lab Experiments

(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the main limitations is that it can be difficult to obtain in large quantities, which can limit its potential applications in certain research studies.

Future Directions

There are several future directions for research on (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone. One of the most promising areas of research is its potential use as a drug for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in clinical trials. Other potential areas of research include its use as a fluorescent probe for the detection of metal ions and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-(furan-2-yl)quinoline-4-carbaldehyde with ethylpiperazine in the presence of a catalyst such as acetic acid or trifluoroacetic acid. The reaction mixture is then heated at a specific temperature for a specific time to obtain the desired product.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied extensively for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, its use as a potential anticancer agent, and its use as a potential drug for the treatment of Alzheimer's disease.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJGSTXVELSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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